Cas no 1251563-02-6 (N-(4-{4-5-(trifluoromethyl)pyridin-2-ylpiperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine)

N-(4-{4-5-(trifluoromethyl)pyridin-2-ylpiperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- N-(4-{4-5-(trifluoromethyl)pyridin-2-ylpiperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine
- BDBM50291836
- 1251563-02-6
- VU0530301-1
- [2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
- N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine
- CHEMBL4177311
- AKOS024530049
- (2-(pyrimidin-2-ylamino)thiazol-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- F6039-0228
-
- インチ: 1S/C18H16F3N7OS/c19-18(20,21)12-2-3-14(24-10-12)27-6-8-28(9-7-27)15(29)13-11-30-17(25-13)26-16-22-4-1-5-23-16/h1-5,10-11H,6-9H2,(H,22,23,25,26)
- InChIKey: COJOFBHCEVGHAR-UHFFFAOYSA-N
- ほほえんだ: S1C(NC2N=CC=CN=2)=NC(=C1)C(N1CCN(C2C=CC(C(F)(F)F)=CN=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 435.10891382g/mol
- どういたいしつりょう: 435.10891382g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 585
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): 3
N-(4-{4-5-(trifluoromethyl)pyridin-2-ylpiperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6039-0228-5μmol |
N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine |
1251563-02-6 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6039-0228-3mg |
N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine |
1251563-02-6 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6039-0228-1mg |
N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine |
1251563-02-6 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6039-0228-50mg |
N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine |
1251563-02-6 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6039-0228-2μmol |
N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine |
1251563-02-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6039-0228-2mg |
N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine |
1251563-02-6 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6039-0228-30mg |
N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine |
1251563-02-6 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6039-0228-5mg |
N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine |
1251563-02-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6039-0228-20μmol |
N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine |
1251563-02-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6039-0228-4mg |
N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine |
1251563-02-6 | 4mg |
$66.0 | 2023-09-09 |
N-(4-{4-5-(trifluoromethyl)pyridin-2-ylpiperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
N-(4-{4-5-(trifluoromethyl)pyridin-2-ylpiperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amineに関する追加情報
Introduction to N-(4-{4-5-(trifluoromethyl)pyridin-2-ylpiperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine and Its Significance in Modern Chemical Biology
N-(4-{4-5-(trifluoromethyl)pyridin-2-ylpiperazine-1-carbonyl-1,3-thiazol-2-yl})pyrimidin-2-amine (CAS No: 1251563-02-6) represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This intricate molecular structure, characterized by its multifaceted heterocyclic framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound's architecture integrates several key pharmacophoric elements, including a trifluoromethyl group, which is known for its ability to enhance metabolic stability and binding affinity, and a piperazine moiety, which is frequently employed in drug design for its interaction with biological targets.
The piperazine component in particular plays a pivotal role in modulating the compound's pharmacological properties. Piperazine derivatives are well-documented for their versatility in interacting with various biological receptors and enzymes, making them valuable scaffolds for drug discovery. In the context of this compound, the piperazine ring is linked to a thiazole ring system, which itself is a prominent feature in many bioactive molecules. Thiazole derivatives have demonstrated significant promise in addressing a range of therapeutic areas, including antimicrobial and anticancer applications.
The core structure of N-(4-{4-5-(trifluoromethyl)pyridin-2-ylpiperazine-1-carbonyl-1,3-thiazol-2-yl})pyrimidin-2-amine incorporates a pyrimidine moiety, which is another common pharmacophore in medicinal chemistry. Pyrimidine derivatives are extensively studied for their roles in inhibiting key enzymes and pathways involved in diseases such as cancer and inflammation. The presence of multiple heterocyclic rings in this compound not only contributes to its complex chemical profile but also suggests potential for diverse biological activities.
The synthesis of N-(4-{4-5-(trifluoromethyl)pyridin-2-ylpiperazine-1-carbonyl-1,3-thiazol-2-yl})pyrimidin-2-amine involves intricate organic transformations that highlight the synthetic prowess required to construct such a molecule. The introduction of the trifluoromethyl group, for instance, necessitates precise control over reaction conditions to ensure high yield and purity. Similarly, the coupling of the piperazine carboxamide moiety to the thiazole ring requires careful consideration of protecting group strategies and reductive amination techniques.
In recent years, there has been growing interest in exploring the therapeutic potential of molecules that combine multiple pharmacophoric elements. N-(4-{4-5-(trifluoromethyl)pyridin-2-ylpiperazine-1-carbonyl-1,3-thiazol-2-yl})pyrimidin-2-amine, with its rich structural diversity, is no exception. Preclinical studies have begun to uncover its potential in modulating signaling pathways associated with various diseases. Notably, research has indicated that this compound may exhibit inhibitory effects on enzymes such as Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune disorders.
The incorporation of the piperazine moiety into the molecular framework suggests additional avenues for exploration. Piperazine-based compounds have shown promise in targeting neurotransmitter receptors, making this class of molecules relevant to neurological disorders. While further research is needed to fully elucidate the pharmacological profile of N-(4-{4-5-(
The significance of this compound extends beyond its potential therapeutic applications. It serves as a valuable tool for researchers studying structure-function relationships in chemical biology. By analyzing how modifications to its core structure affect its biological activity, scientists can gain insights into the principles governing molecular recognition and drug design. This information can then be leveraged to develop more effective and targeted therapeutic agents.
In conclusion, N-(4-{4-{trifluoromethyl}pyridin}-2-{yl}piperazine{carbonyl}-1{3}-thiazol}-2{yl}){pyrimidin}-2{amine} (CAS No: 1251563{02}{6}) stands as a testament to the ingenuity of modern synthetic chemistry and its potential impact on human health. Its complex architecture and multifaceted pharmacophoric elements make it a promising candidate for further exploration in drug discovery. As research continues to uncover new insights into its biological activities and mechanisms of action{]}, this compound is poised to play a significant role in shaping the future of chemical biology and pharmaceutical innovation.
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